
Fmoc-D-Pro-OH
Descripción general
Descripción
Fmoc-D-Pro-OH, also known as Fmoc-D-proline, is a compound used in peptide synthesis . It has the empirical formula C20H19NO4 and a molecular weight of 337.37 . It is used as a building block for the introduction of D-proline amino acid residues by Fmoc solid-phase peptide synthesis .
Synthesis Analysis
This compound can be synthesized through various methods. One common method involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorenyl group, a methyloxycarbonyl group, and a proline group . The fluorenyl group contributes to the aromaticity of the compound, which improves the association of peptide building blocks .
Chemical Reactions Analysis
This compound is used in Fmoc solid-phase peptide synthesis . The Fmoc group is base-labile and can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 548.6±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It has an optical activity of [α]/D +31.0±3.0°, c = 1 in DMF . It is easily dissolved in DMF or NMP .
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Fmoc-D-Pro-OH: se usa ampliamente en la síntesis de péptidos. Sirve como un bloque de construcción en el ensamblaje de cadenas peptídicas, particularmente en la síntesis de péptidos en fase sólida (SPPS). El grupo Fmoc protege al grupo amino durante el proceso de síntesis, lo que permite la adición secuencial de aminoácidos para formar la secuencia peptídica deseada .
Investigación Biomédica
En la investigación biomédica, This compound se ha utilizado en el desarrollo de hidrogeles autoportantes. Estos hidrogeles tienen aplicaciones potenciales como matrices extracelulares para cultivo celular, ensayos de citotoxicidad y estudios de adhesión celular en diversas líneas celulares como fibroblastos 3T3 y células HaCat .
Sistemas de Administración de Medicamentos
La capacidad del compuesto para formar hidrogeles lo hace adecuado para crear sistemas de administración de medicamentos. Estos sistemas se pueden diseñar para liberar agentes terapéuticos de manera controlada, lo que podría mejorar la eficacia y la seguridad de los tratamientos .
Ingeniería de Tejidos
This compound: -los hidrogeles también se pueden emplear en aplicaciones de ingeniería de tejidos. Proporcionan un andamiaje que apoya el crecimiento celular y la formación de tejidos, lo cual es crucial para la medicina regenerativa .
Herramientas de Diagnóstico
Los hidrogeles formados a partir de This compound se pueden utilizar como herramientas de diagnóstico en imágenes. Se pueden diseñar para transportar agentes de imagen que ayudan a visualizar procesos biológicos o estados de enfermedad dentro del cuerpo .
Síntesis de Péptidos Modelo
Este compuesto es instrumental en la síntesis de péptidos modelo, como los péptidos modelo de colágeno (CMP), que se utilizan para estudiar la estructura y función de las proteínas .
Mecanismo De Acción
Safety and Hazards
Fmoc-D-Pro-OH should be handled with care. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . Avoid contact with skin, eyes, and clothing . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Análisis Bioquímico
Biochemical Properties
Fmoc-D-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction is essential for the formation of the peptide bond during SPPS.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It forms a carbamate with amines, protecting them during the synthesis process . The Fmoc group is then removed by a base, typically piperidine . This process allows for the sequential addition of amino acids in peptide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under typical storage conditions . The Fmoc group is rapidly removed by base, indicating that the effects of this compound in biochemical reactions can change over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis
Propiedades
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDWQNBZYOZTI-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906313 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101555-62-8 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-Pro-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


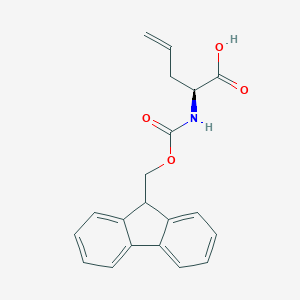
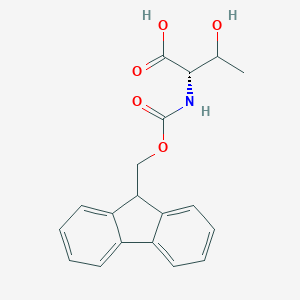
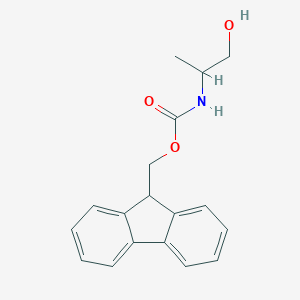

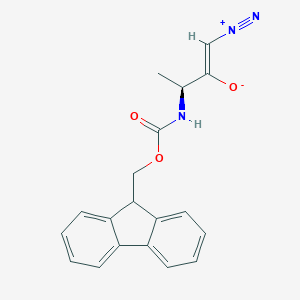
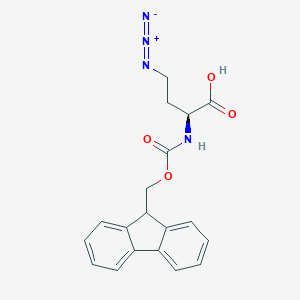
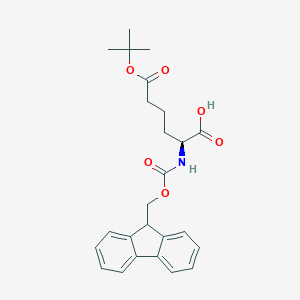
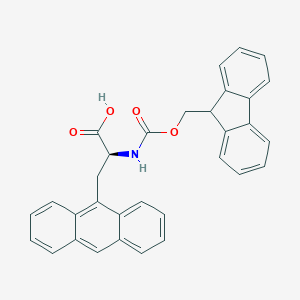
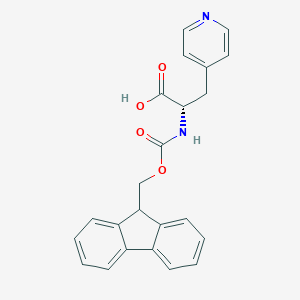
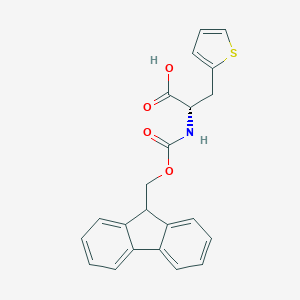

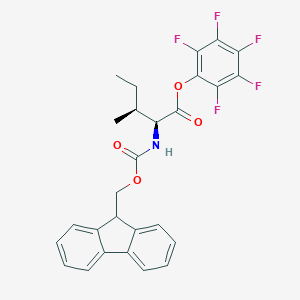
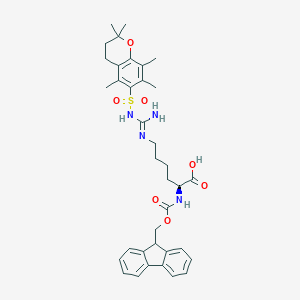
![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)
